molecular formula C10H15NO2 B012971 1-(2,4-dimethoxyphenyl)-N-methylmethanamine CAS No. 102503-23-1

1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Cat. No. B012971
M. Wt: 181.23 g/mol
InChI Key: ULVUWTHGZHDWMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine involves several chemical processes and methodologies. A study by Trachsel (2003) describes the synthesis of novel (phenylalkyl)amines for investigating structure–activity relationships, highlighting the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines as potent 5-HT2A/C ligands through a series of chemical reactions including Vilsmeier-formylation and reduction processes (Trachsel, 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly analyzed through techniques such as X-ray diffraction analysis. Ligtenbarg et al. (1999) investigated the hydrogen bonding properties and intermediate structure of N-(2-carboxyphenyl)salicylidenimine, providing insights into the structural characteristics of similar compounds (Ligtenbarg, Hage, Meetsma, & Feringa, 1999).

Scientific Research Applications

  • Synthesis of Novel Compounds

    Trachsel (2003) synthesized novel 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which may act as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties (Trachsel, 2003).

  • Chemical Synthesis

    Berney and Jauner (1976) explored the synthesis of 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine, leading to specific title compounds (Berney & Jauner, 1976).

  • Biomedical Applications

    Luliński and Maciejewska (2012) developed a 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymer for effective separation of dopamine from bananas, outperforming commercial sorbent C18 (Luliński & Maciejewska, 2012).

  • Pharmacology and Toxicology

    Various studies have investigated the potency, efficacy, and receptor binding affinity of compounds related to 1-(2,4-dimethoxyphenyl)-N-methylmethanamine. For instance, Glennon et al. (2018) compared the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in rats, focusing on their affinity for 5-HT2A receptors (Glennon et al., 2018).

  • Analytical Chemistry Applications

    Umegae, Nohta, and Ohkura (1988) identified 1,2-Diarylethylenediamines as sensitive fluorogenic reagents for catecholamines, enabling low concentration determinations without interference from other biologically important compounds (Umegae, Nohta, & Ohkura, 1988).

  • Diagnostic Methods in Toxicology

    Poklis et al. (2014) developed an HPLC-MS/MS method to detect and quantify 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine samples, aiding in the diagnosis of severe intoxication (Poklis et al., 2014).

Future Directions

: Karabıyık, H., Günay, M. E., Aygün, M., Çetinkaya, B., & Kazak, C. (2006). Crystallographic and conformational analysis of 1,3-bis(2,4-dimethoxyphenyl)imidazolidine-2-thione. Journal of Chemical Crystallography, 36(3), 243–248. Link

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVUWTHGZHDWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368580
Record name 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-N-methylmethanamine

CAS RN

102503-23-1
Record name 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,4-dimethoxyphenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Dimethoxybenzaldehyde (5.0 g) was dissolved in methanol (60 mL), and a 40% methanol solution (9.3 mL) of methylamine was added at room temperature. The mixture was stirred at room temperature for 1 hr, and sodium borohydride (1.37 g) was added by small portions under ice-cooling. The mixture was stirred at room temperature for 3 hr, treated with 1 mol/L hydrochloric acid under ice-cooling, and methanol was evaporated under reduced pressure. The residue was diluted with ethyl acetate, basified with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (eluent: hexane:ethyl acetate=4:1→2:1) to give the title compound as a colorless oil (yield 4.41 g, 81%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.3 mL
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

N-(2,4-Dimethoxy-benzyl)-formamide (0.50 g, 2.6 mmol) was added slowly to a suspension of the lithium tetrahydroaluminate (0.19 g, 5.1 mmol) in ether (30 mL, 200 mmol) at −78° C. The reaction mixture was warmed slowly to rt and stirred at rt under an atmosphere of Argon over night. The reaction was quenched at 0° C. by the sequential addition of 0.19 ml of H2O, 0.19 ml of 15% aq NaOH solution, and 0.57 ml of the H2O. The inorganic solids were removed by filtration and washed with ether. The ether filtrate was washed with water and brine, dried over Na2SO4. Evaporation of the solvent gave the product as a pale yellow oil (0.38 g, 82%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Nkansah - 2012 - core.ac.uk
This thesis describes the synthesis of several natural products, isolated from the marine sponges of the genus Leucetta, which have demonstrated an ability to influence a diverse range …
Number of citations: 2 core.ac.uk
石田恭次 - (No Title), 2019 - kansai-u.repo.nii.ac.jp
近年, 医薬品候補化合物のライブラリー構築において, 化合物構造の 「複雑さ」 が重要な指標として 認識されるようになり, その 「複雑さ」 を天然物の部分構造に求めた創薬研究が注目を集めている. …
Number of citations: 5 kansai-u.repo.nii.ac.jp

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